molecular formula C15H17FN4 B13408383 Piperazine, 1-(3-amino-4-pyridyl)-4-(m-fluorophenyl)- CAS No. 78069-83-7

Piperazine, 1-(3-amino-4-pyridyl)-4-(m-fluorophenyl)-

Cat. No.: B13408383
CAS No.: 78069-83-7
M. Wt: 272.32 g/mol
InChI Key: RNATUMSZJUQAAY-UHFFFAOYSA-N
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Description

The compound Piperazine, 1-(3-amino-4-pyridyl)-4-(m-fluorophenyl)- features a piperazine core substituted at the 1-position with a 3-amino-4-pyridyl group and at the 4-position with a meta-fluorophenyl moiety.

Properties

CAS No.

78069-83-7

Molecular Formula

C15H17FN4

Molecular Weight

272.32 g/mol

IUPAC Name

4-[4-(3-fluorophenyl)piperazin-1-yl]pyridin-3-amine

InChI

InChI=1S/C15H17FN4/c16-12-2-1-3-13(10-12)19-6-8-20(9-7-19)15-4-5-18-11-14(15)17/h1-5,10-11H,6-9,17H2

InChI Key

RNATUMSZJUQAAY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)F)C3=C(C=NC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituted aromatic compounds. For 1-(3-amino-4-pyridyl)-4-(m-fluorophenyl)-piperazine, a common synthetic route might involve:

    Nucleophilic substitution: Reacting piperazine with 3-amino-4-pyridine and m-fluorobenzene under specific conditions.

    Catalysis: Using catalysts such as palladium or copper to facilitate the reaction.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Industrial Production Methods

Industrial production of such compounds often involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions might involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it might be used to study the interactions of piperazine derivatives with biological targets.

Medicine

Medicinally, piperazine derivatives are often explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Industry

Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of piperazine derivatives typically involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways can vary but often include modulation of neurotransmitter systems or inhibition of specific enzymes.

Comparison with Similar Compounds

Data Tables

Table 1: Receptor Binding Profiles of Selected Piperazine Derivatives

Compound Target Receptor Affinity (Ki/IC50) Evidence Source
1-(2-Methoxyphenyl)-4-[...] 5-HT1A 0.6 nM
4-[3-(Dihydronaphthalen...] 5-HT1A 2.0 nM
1-(4-Chlorobenzhydryl)... D2 Not reported
1-(4-Fluorophenyl)... AChE IC50 = 19.66 mM

Table 2: Cytotoxicity of Piperazine Derivatives

Compound Cancer Cell Line IC50 (μM) Evidence Source
1-(4-Chlorobenzhydryl)... HEPG2 <10
1-(3,4-Dichlorophenyl)... MCF7 12.3
Target compound (inferred)

Biological Activity

Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Piperazine, 1-(3-amino-4-pyridyl)-4-(m-fluorophenyl)- (CAS No. 78069-83-7) is noted for its potential therapeutic applications, particularly in neuropharmacology and oncology. This article delves into the compound's biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of Piperazine, 1-(3-amino-4-pyridyl)-4-(m-fluorophenyl)- is C15H17FN4C_{15}H_{17}FN_{4} with a molecular weight of 272.32 g/mol. Its structure features a piperazine ring substituted with a 3-amino-4-pyridyl group and a meta-fluorophenyl group, which contributes to its pharmacological properties.

Biological Activity Overview

  • Neuropharmacological Effects
    • Piperazine derivatives are known to exhibit activity against various neurotransmitter systems. The compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO), an enzyme critical in the metabolism of neurotransmitters such as serotonin and dopamine.
  • Antioxidant Activity
    • Recent studies have highlighted the antioxidant potential of piperazine derivatives, including this compound. The DPPH radical scavenging assay demonstrated significant radical scavenging activity, indicating its potential as an antioxidant agent .
  • Anticancer Properties
    • Research has indicated that piperazine derivatives may possess anticancer properties. For instance, studies involving similar compounds have shown that they can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeAssay MethodIC50 Value (µM)Reference
MAO-B InhibitionEnzyme Assay0.013
Antioxidant ActivityDPPH ScavengingNot specified
CytotoxicityL929 Cell Line27.05
AChE InhibitionEnzyme Kinetics0.103

Detailed Findings

  • Monoamine Oxidase Inhibition : The compound has shown promising results as a selective inhibitor of MAO-B with an IC50 value of 0.013 µM, indicating high potency against this target . This suggests potential applications in treating neurological disorders such as Parkinson's disease.
  • Antioxidant Activity : In the DPPH assay, compounds similar to Piperazine, 1-(3-amino-4-pyridyl)-4-(m-fluorophenyl)- demonstrated effective scavenging of free radicals, which is crucial for preventing oxidative stress-related diseases .
  • Cytotoxic Effects : The cytotoxicity profile was evaluated using L929 fibroblast cells, where the compound exhibited significant cytotoxicity at higher concentrations (IC50 = 27.05 µM). This suggests that while it may be effective against certain cancer cell lines, careful dosing is required to minimize toxicity to healthy cells .

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